(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-13-6-8-20(10-13)15(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHRFQOQFNVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone , also referred to as BI 894416, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure comprising:
- A pyrrolidine ring
- A 4,6-dimethylpyrimidin-2-yloxy group
- A pyridin-2-yl moiety
This unique architecture allows the compound to interact with various biological targets, making it a candidate for therapeutic applications.
Spleen Tyrosine Kinase (SYK) Inhibition
BI 894416 is recognized primarily as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) . SYK plays a crucial role in cellular signaling pathways related to immune responses. Inhibiting SYK can lead to reduced inflammation and may be beneficial in treating conditions such as severe asthma and autoimmune diseases.
Antimicrobial Activity
Research indicates that compounds similar to BI 894416 exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics like ampicillin .
The mechanism by which BI 894416 exerts its biological effects involves:
- Enzyme Inhibition : By binding to SYK, the compound disrupts downstream signaling pathways that promote inflammation.
- Antimicrobial Action : The structural components allow interactions with bacterial cell walls or essential metabolic processes, leading to microbial inhibition.
Case Study: Inhibition of SYK in Asthma Models
In preclinical studies involving animal models of asthma, BI 894416 demonstrated significant reductions in airway hyperresponsiveness and inflammation markers. This suggests its potential utility in managing asthma symptoms through targeted SYK inhibition.
Case Study: Antimicrobial Screening
A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against common pathogens. Compounds with structural similarities to BI 894416 showed promising results, with some exhibiting IC50 values significantly lower than those of standard treatments .
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| BI 894416 | SYK Inhibition | < 10 | SYK |
| Compound A | Antimicrobial | 0.81 | E. coli |
| Compound B | Antimicrobial | 1.81 | S. aureus |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrimidine-Pyrrolidine Motifs
Compound 9 (from ): This compound, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile, shares a pyrimidine-pyrrolidine scaffold with the target compound. Key differences include:
- Substituents: Compound 9 has bulky tert-butyldimethylsilyl (TBDMS) and diisopropylamino groups, which enhance steric hindrance and likely reduce solubility compared to the target compound’s simpler methyl and pyridinyl groups.
- Functional Groups: The presence of a phosphino-propanenitrile group in Compound 9 suggests reactivity in nucleophilic substitution reactions, whereas the methanone group in the target compound may favor hydrogen bonding or π-π stacking interactions .
Pyridine Derivatives ()
The catalog lists three pyridine derivatives with structural similarities:
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Comparison: This compound lacks the pyrimidinyloxy group but shares a pyrrolidinyl-pyridinyl methanone backbone.
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime :
- Comparison : The TBDMS-protected hydroxymethyl group introduces lipophilicity, which could improve membrane permeability but reduce aqueous solubility. The fluorine atom and oxime group add polarity, contrasting with the target compound’s methylated pyrimidine.
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol: Comparison: The primary alcohol substituent offers hydrogen-bonding capability, differing from the methanone group in the target compound.
Table 1: Structural and Functional Comparison
Orexin Receptor Ligands ()
Compounds like JNJ-42847922 and MK-4305 are orexin receptor modulators with methanone-linked heterocycles.
- JNJ-42847922: Features a fluorophenyl-thiazole and oxadiazole-pyrrolidine methanone. The fluorine atom may enhance binding affinity, analogous to the pyrimidine’s electron-withdrawing methyl groups in the target compound.
- MK-4305: Contains a benzoxazole-diazepane methanone scaffold. The triazolyl group in MK-4305 contrasts with the pyridinyl group in the target compound, highlighting divergent pharmacophoric priorities .
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H and ¹³C NMR confirm connectivity, with distinct shifts for the pyrimidine (δ 6.8–7.2 ppm for aromatic protons) and pyrrolidine (δ 3.5–4.0 ppm for ether-linked CH₂) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 342.399 (C₁₈H₂₂N₄O₃) .
- X-ray Crystallography: Resolves steric effects in the pyrrolidine ring and confirms the spatial orientation of the pyridin-2-yl group (e.g., torsion angles <10° for planar alignment) .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Purity Issues: Impurities from synthetic by-products (e.g., unreacted pyrimidine intermediates) can inhibit or enhance activity. Validate purity via HPLC and orthogonal assays (e.g., SPR for binding affinity) .
- Structural Analogues: Compare with derivatives like N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide, where sulfonyl groups alter pharmacokinetics .
Methodological Approach:
- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Use computational docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences .
What strategies improve regioselectivity during pyrrolidine-ether bond formation?
Advanced Research Question
Regioselectivity challenges arise from steric hindrance in the pyrrolidine ring. Optimize via:
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) enhance nucleophilic attack at the less hindered oxygen atom .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring ether linkage formation at the 3-position of pyrrolidine .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions, improving yield from 60% to >85% .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Focus on modifying key pharmacophores:
- Pyrimidine Substituents: Replace methyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups to enhance binding to target enzymes .
- Pyrrolidine Modifications: Introduce sp³-hybridized nitrogen (e.g., piperidine) to alter ring conformation and bioavailability .
- Pyridine Variations: Test pyridin-3-yl or pyridin-4-yl analogs to assess positional effects on target engagement .
Experimental Workflow:
Synthesize derivatives using parallel combinatorial chemistry.
Screen against target proteins (e.g., kinases) via fluorescence polarization assays.
Correlate activity trends with computational models (e.g., QSAR) to identify critical substituents .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Racemization Risk: The pyrrolidine ring’s stereocenter is prone to inversion under high-temperature or acidic conditions. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to preserve enantiopurity .
- Scalable Purification: Replace column chromatography with fractional crystallization using chiral resolving agents (e.g., tartaric acid derivatives) .
Case Study: A 10-g scale synthesis achieved 92% enantiomeric excess (ee) by optimizing reaction time (≤2 hours) and employing low-temperature (−20°C) recrystallization .
How does the compound’s logP value influence its pharmacokinetic profile?
Advanced Research Question
- Calculated logP: ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Improving Solubility: Introduce polar groups (e.g., -OH, -SO₃H) on the pyridine ring to enhance aqueous solubility without compromising target affinity .
Validation: In vivo studies in rodent models show a half-life of 4.2 hours, with 70% oral bioavailability when co-administered with cyclodextrin-based formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
